molecular formula C7H9IN2OS B13275003 N-(2-aminoethyl)-5-iodothiophene-3-carboxamide

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide

Cat. No.: B13275003
M. Wt: 296.13 g/mol
InChI Key: PMQLVJQEEZWIOE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and an aminoethyl group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the aminoethyl group. One common method is the reaction of 5-iodothiophene-3-carboxylic acid with ethylenediamine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Condensation Reactions: The aminoethyl group can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Condensation: Carbonyl compounds such as aldehydes or ketones can react with the aminoethyl group in the presence of an acid catalyst.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Schiff Bases: Products formed from the condensation of the aminoethyl group with carbonyl compounds.

Scientific Research Applications

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with applications in material science and biology.

    N-(2-aminoethyl)-1-aziridineethanamine: Known for its potential as an ACE2 inhibitor and its use in cardiovascular research.

    N-(2-aminoethyl)acetamide: Utilized in various chemical and biological studies.

Uniqueness

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide stands out due to the presence of the iodine atom, which imparts unique reactivity and biological properties

Properties

Molecular Formula

C7H9IN2OS

Molecular Weight

296.13 g/mol

IUPAC Name

N-(2-aminoethyl)-5-iodothiophene-3-carboxamide

InChI

InChI=1S/C7H9IN2OS/c8-6-3-5(4-12-6)7(11)10-2-1-9/h3-4H,1-2,9H2,(H,10,11)

InChI Key

PMQLVJQEEZWIOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)NCCN)I

Origin of Product

United States

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